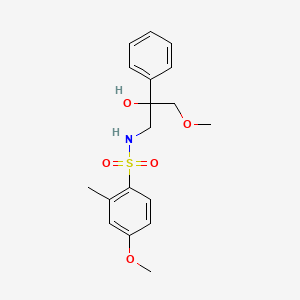
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO5S and its molecular weight is 365.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Parabens
Parabens, which share structural similarities to the compound , are extensively studied for their occurrence, fate, and behavior in aquatic environments. Their use as preservatives in various products leads to continuous environmental introduction, posing questions about their biodegradability and potential as weak endocrine disruptors. Research indicates the presence of parabens in surface water and sediments, highlighting the need for further studies on their environmental impact and toxicity of chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Pollutant Degradation
Advanced Oxidation Processes (AOPs) are a focal point of research for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. Studies on AOPs offer insights into mechanisms, by-products, and biotoxicity, which could be relevant for researching the degradation pathways and environmental impact of similar complex compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of chemical compounds is crucial for applications in food engineering, medicine, and pharmacy. Various assays, including ORAC, HORAC, TRAP, and FRAP tests, provide methodologies for determining antioxidant capacities, which could be applicable in evaluating the antioxidative potential of new compounds (Munteanu & Apetrei, 2021).
Polymeric Materials for Biomedical Applications
The development of polymeric materials, such as hydrogels, for biomedical applications is an area of significant interest. Research on polymers like poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers, known for their thermo-responsive properties, highlights the potential for creating smart materials for drug delivery, tissue engineering, and regenerative medicine. This research avenue might offer insights into the functionalization and application possibilities for compounds with specific chemical functionalities (Lanzalaco & Armelin, 2017).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-14-11-16(24-3)9-10-17(14)25(21,22)19-12-18(20,13-23-2)15-7-5-4-6-8-15/h4-11,19-20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDERRLGWBVNWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(COC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
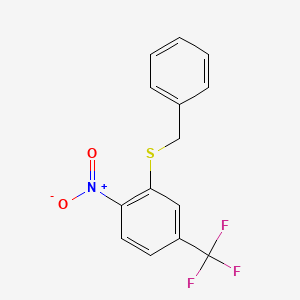

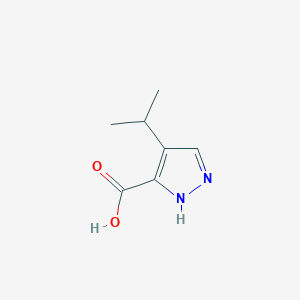
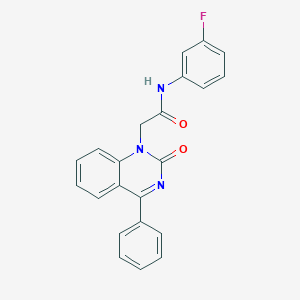


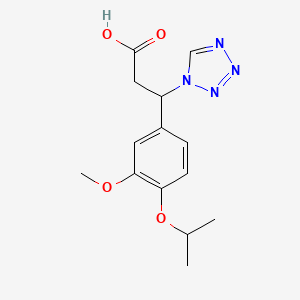
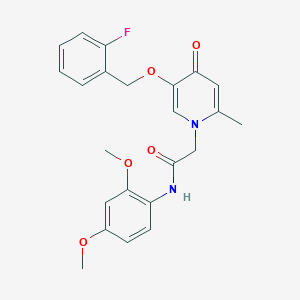

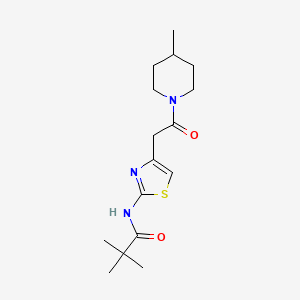
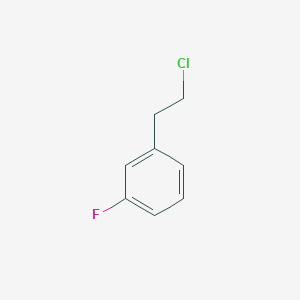

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)
